molecular formula C6H12N4O3S B14504641 2,6-Bis(dimethylamino)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione CAS No. 64247-30-9

2,6-Bis(dimethylamino)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione

Cat. No.: B14504641
CAS No.: 64247-30-9
M. Wt: 220.25 g/mol
InChI Key: REAMIYBCEHLPHY-UHFFFAOYSA-N
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Description

2,6-Bis(dimethylamino)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione is a heterocyclic compound that features a unique structure with both nitrogen and sulfur atoms in its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(dimethylamino)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione typically involves the reaction of 2,6-dichloropyridine with dimethylamine in the presence of a catalyst such as copper sulfate. The reaction is carried out in an aqueous solution at elevated temperatures, often around 160°C, for an extended period, usually 15 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(dimethylamino)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2,6-Bis(dimethylamino)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis(dimethylamino)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione involves its interaction with molecular targets through its nitrogen and sulfur atoms. These interactions can lead to the activation or inhibition of specific pathways, depending on the context. The compound’s ability to form stable complexes with metals also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(dimethylamino)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione is unique due to the presence of both nitrogen and sulfur atoms in its ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

64247-30-9

Molecular Formula

C6H12N4O3S

Molecular Weight

220.25 g/mol

IUPAC Name

2-N,2-N,6-N,6-N-tetramethyl-4,4-dioxo-1,4,3,5-oxathiadiazine-2,6-diamine

InChI

InChI=1S/C6H12N4O3S/c1-9(2)5-7-14(11,12)8-6(13-5)10(3)4/h1-4H3

InChI Key

REAMIYBCEHLPHY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NS(=O)(=O)N=C(O1)N(C)C

Origin of Product

United States

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